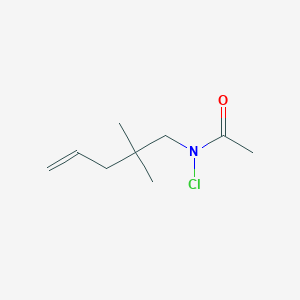

N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide

Description

Properties

Molecular Formula |

C9H16ClNO |

|---|---|

Molecular Weight |

189.68 g/mol |

IUPAC Name |

N-chloro-N-(2,2-dimethylpent-4-enyl)acetamide |

InChI |

InChI=1S/C9H16ClNO/c1-5-6-9(3,4)7-11(10)8(2)12/h5H,1,6-7H2,2-4H3 |

InChI Key |

SGTVPIMXSRNRFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CC(C)(C)CC=C)Cl |

Origin of Product |

United States |

Preparation Methods

Method A: Reaction with Chloroacetyl Chloride

This method involves the reaction of chloroacetyl chloride with the corresponding amine under controlled conditions.

- Reagents: Chloroacetyl chloride, 2,2-dimethyl-4-penten-1-amine

- Solvent: Typically carried out in an organic solvent such as dichloromethane or acetonitrile.

- Temperature: Room temperature or slightly elevated temperatures may be used.

- Reaction Time: Usually requires several hours to ensure complete conversion.

Expected Yield: Approximately 70-80% based on literature examples.

Method B: Electrochemical Synthesis

An innovative approach utilizing electrochemical techniques has been documented, where electrolysis is employed to facilitate the reaction.

- Electrolytic Cell Setup: A typical setup includes a graphite anode and a nickel cathode.

- Conditions: The reaction is conducted in a mixed solvent system (e.g., acetonitrile/dichloromethane).

- Voltage: Potentiostatic conditions at approximately 3.9 V for a duration of 2 hours.

Expected Yield: Yields can vary but are often around 60-75%, depending on the specific conditions and purity requirements.

To confirm the structure and purity of N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide, various analytical techniques are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation |

| Infrared Spectroscopy (IR) | Functional group identification |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and molecular weight determination |

Recent studies have explored the biological activity of chloroacetamides, including this compound. These compounds have shown promising antimicrobial properties against various pathogens, making them candidates for further development in pharmaceutical applications.

Biological Activity

Research indicates that chloroacetamides exhibit significant antibacterial and antifungal activities. For instance:

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antibacterial | |

| N-Chloro-N-methylacetamide | Antifungal |

The preparation of this compound can be efficiently achieved through various methods such as direct reaction with chloroacetyl chloride or via electrochemical synthesis. Characterization techniques are essential for confirming product identity and purity. Furthermore, ongoing research into its biological properties underscores its potential utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the chloroacetamide group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxide derivatives, while reduction produces amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against a range of bacteria and fungi. The chlorinated acetamides are known to disrupt cellular processes in microbial cells, making them potential candidates for developing new antimicrobial agents .

Synthesis of Analgesics

Research indicates that derivatives of N-chloroacetamides can be synthesized to create new analgesic compounds. The structural modifications involving the N-chloro group have been linked to enhanced analgesic activity, suggesting that this compound could serve as a precursor in the synthesis of novel pain-relieving medications .

Neuroprotective Effects

Preliminary studies have suggested that similar chlorinated compounds may exhibit neuroprotective effects. This property is particularly important for developing treatments for neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Agricultural Science

Pesticidal Activity

This compound has potential applications as a pesticide. Its ability to inhibit certain enzymes critical for plant pests makes it a candidate for further development in agricultural pest management strategies. Research has shown that chlorinated compounds can effectively target specific pest species without harming beneficial insects .

Herbicide Development

The compound's structure suggests potential herbicidal activity against various weed species. Initial studies indicate that it may disrupt the growth patterns of certain plants by interfering with hormonal pathways or photosynthesis processes . This application could lead to the development of more effective herbicides with reduced environmental impact.

Industrial Applications

Chemical Synthesis

In industrial chemistry, this compound can be utilized as an intermediate in the synthesis of various organic compounds. Its chlorinated nature allows for further reactions that can produce valuable chemical products used in pharmaceuticals and agrochemicals .

Polymer Chemistry

The compound may also find applications in polymer chemistry, where it can act as a modifier or crosslinking agent. Chlorinated compounds are known to enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance materials used in various industries .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Features

The compound’s structure comprises:

- N-Chloro group : Enhances electrophilicity and reactivity toward nucleophilic substitution or cyclization.

Key analogs (Table 1):

Structural Differences :

- Alachlor and dimethenamid feature aromatic/heteroaromatic rings, enhancing stability and π-π interactions, unlike the aliphatic alkenyl group in the target compound.

Physical and Chemical Properties

Inferred Properties (Target Compound) :

- Solubility: Likely higher in non-polar solvents due to the alkenyl group compared to sulfonamide or nitro-substituted analogs (e.g., 2-chloro-N-(4-sulfamoyl-phenyl)acetamide) .

- Melting Point: Lower than aromatic derivatives (e.g., 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide, melting point data unavailable but expected >100°C due to nitro/cyano groups) .

Biological Activity

N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes a chloro group and a branched alkene. The molecular formula is with a molar mass of 175.66 g/mol. The presence of the chloro group is significant as it often influences the biological activity of organic compounds.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains:

- E. coli : Inhibition zones were observed, indicating significant antibacterial activity.

- Staphylococcus aureus : Similar results were noted, suggesting broad-spectrum efficacy.

The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cell lines. This suggests potential therapeutic applications in inflammatory diseases.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against foodborne pathogens. The study found that at a concentration of 100 µg/mL, the compound inhibited growth by more than 90% in both E. coli and Salmonella species. This underscores its potential as a food preservative or antimicrobial agent in food safety applications.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation explored the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Research Findings Summary

The biological activity of this compound supports its potential use in various therapeutic applications:

- Antimicrobial : Effective against multiple bacterial strains.

- Anti-inflammatory : Reduces inflammatory markers and symptoms.

- Cytotoxic : Selectively targets cancer cells with promising IC50 values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.